molecular formula C6H4BrF3N2 B13665204 4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

Cat. No.: B13665204
M. Wt: 241.01 g/mol
InChI Key: LWXGOBPIEFKEEG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a pyrimidine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties .

Preparation Methods

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

    Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.

Scientific Research Applications

4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: It is explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties, affecting its interaction with biological targets .

Comparison with Similar Compounds

4-(Bromomethyl)-2-(trifluoromethyl)pyrimidine can be compared with other similar compounds such as:

    4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine: Similar structure but with a chloromethyl group instead of bromomethyl.

    4-(Bromomethyl)-2-(difluoromethyl)pyrimidine: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

    4-(Bromomethyl)-2-(trifluoromethyl)benzene: Similar functional groups but attached to a benzene ring instead of a pyrimidine ring.

The uniqueness of this compound lies in the combination of its functional groups and the pyrimidine ring, which can lead to distinct chemical and biological properties .

Properties

Molecular Formula

C6H4BrF3N2

Molecular Weight

241.01 g/mol

IUPAC Name

4-(bromomethyl)-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H4BrF3N2/c7-3-4-1-2-11-5(12-4)6(8,9)10/h1-2H,3H2

InChI Key

LWXGOBPIEFKEEG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1CBr)C(F)(F)F

Origin of Product

United States

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